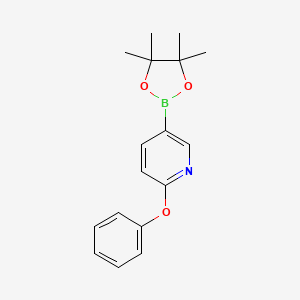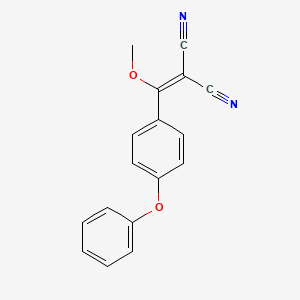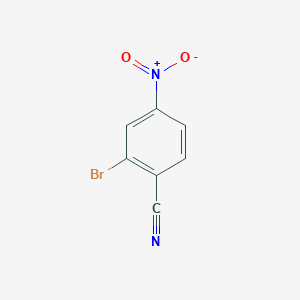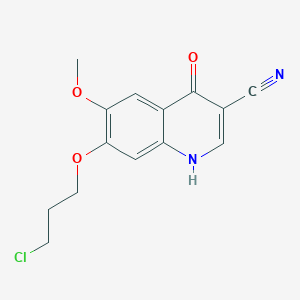
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.Scientific Research Applications
Antitumor Activities
A study conducted by Li (2015) synthesized a series of novel 4-aminoquinazoline derivatives, including compounds related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, and evaluated their antitumor activities. Preliminary bioassay tests showed that these derivatives exhibited significant activities against Bcap-37 cell proliferation, indicating potential for cancer treatment research (Li, 2015).
Synthetic Process Development
Mao et al. (2015) described an improved synthetic route for bosutinib, a tyrosine kinase inhibitor used in cancer treatment. This process includes a key step involving the intramolecular cyclization of a precursor to form the 3-cyano-4-hydroxyquinoline ring, which is closely related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. This research contributes to the development of more efficient and scalable methods for synthesizing medically significant compounds (Mao et al., 2015).
Corrosion Inhibition
Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition properties of novel quinoline derivatives, including structures similar to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. The study investigated these compounds' ability to inhibit iron corrosion, using quantum chemical calculations and molecular dynamics simulation approaches. This research highlights the potential application of these compounds in corrosion prevention, which is significant in industrial settings (Erdoğan et al., 2017).
Antimicrobial Evaluation
A 2015 study by Hagrs et al. synthesized new 6-methoxyquinoline-3-carbonitrile derivatives and evaluated their antimicrobial activity against various bacteria and fungi. This research suggests the potential of these compounds, including those structurally related to 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, in developing new antimicrobial agents (Hagrs et al., 2015).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting potential applications and areas of future research for the compound. It could be based on its properties, biological activity, or its role in certain chemical reactions.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific question about a particular aspect of this compound, feel free to ask! I’m here to help.
properties
IUPAC Name |
7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)17-8-9(7-16)14(10)18/h5-6,8H,2-4H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVSLUWYBFYQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)


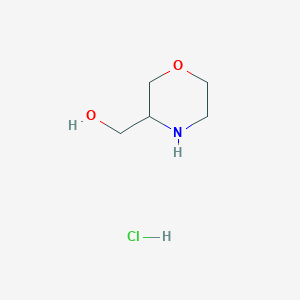

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
